molecular formula C12H13N3S B3225043 N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine CAS No. 124458-18-0

N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine

Cat. No.: B3225043
CAS No.: 124458-18-0
M. Wt: 231.32 g/mol
InChI Key: IPDMSWWPZIYBFY-UHFFFAOYSA-N
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Description

N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a tetrahydropyridine scaffold, with a phenyl substituent at the 2-amine position. This structural framework is associated with diverse pharmacological activities, particularly in coagulation factor X inhibition and thrombotic disease therapeutics, as observed in related analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-2-4-9(5-3-1)14-12-15-10-6-7-13-8-11(10)16-12/h1-5,13H,6-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDMSWWPZIYBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate cyclization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Structural Modifications and Substitutions

The thiazolo[5,4-c]pyridine core allows for substitutions at the 5-position of the tetrahydropyridine ring and modifications to the amine group. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine Phenyl at 2-amine; no 5-position substituent C₁₂H₁₃N₃S 231.32 Lipophilic due to phenyl group; potential enhanced membrane permeability
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine Methyl at 5-position C₇H₁₁N₃S 169.25 Coagulation factor X inhibitor; used in thrombotic disease research
5-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine Ethyl at 5-position C₈H₁₃N₃S 183.27 Increased steric bulk; potential metabolic stability improvement
5-Acetyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine Acetyl at 5-position C₈H₁₁N₃OS 197.26 Polar carbonyl group; possible solubility challenges
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride Dihydrochloride salt C₆H₁₀Cl₂N₃S 228.14 Enhanced water solubility; commonly used in in vitro assays

Physicochemical Properties

  • Lipophilicity : The N-phenyl derivative (logP estimated >2) is more lipophilic than the 5-methyl (logP ~1.5) or dihydrochloride (logP <0) forms, impacting absorption and distribution .
  • Solubility : The dihydrochloride salt exhibits high aqueous solubility (>50 mg/mL), whereas the free base N-phenyl analog likely requires organic solvents for dissolution .
  • Stability : 5-Acetyl and ester derivatives (e.g., ethyl carboxylate) may exhibit hydrolytic instability under acidic or basic conditions, limiting shelf life .

Commercial Availability

  • The dihydrochloride salt and 5-methyl derivative are readily available from suppliers like Combi-Blocks and BLDpharm, indicating their utility as intermediates .
  • The N-phenyl variant is less commonly listed, implying it may require custom synthesis .

Biological Activity

N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (CAS No. 124458-18-0) is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C12H13N3S, and it has garnered attention for its biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The compound features a thiazolo-pyridine framework, which is known for its diverse biological activities. The presence of the phenyl group enhances its electronic properties, making it a valuable candidate for further pharmacological evaluation.

PropertyValue
Molecular FormulaC12H13N3S
Molecular Weight231.32 g/mol
CAS Number124458-18-0

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it may induce apoptosis in cancer cells through various mechanisms:

  • Apoptosis Induction : The compound has been shown to promote phosphatidylserine flipping and cytochrome c release from mitochondria, leading to caspase activation. This suggests activation of the intrinsic apoptotic pathway .
  • Inhibition of Cell Proliferation : In vitro studies demonstrate that this compound significantly reduces cell viability in various cancer cell lines (e.g., A549 lung cancer cells) with reported IC50 values ranging from 0.20 to 2.58 µM .
  • Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors involved in cell cycle regulation and apoptosis. This interaction can inhibit cell proliferation and promote programmed cell death.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against a range of bacterial strains:

  • Bacterial Inhibition : Studies indicate that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Mechanism : The antimicrobial effect is likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Study 1: Anticancer Efficacy

In a study published in Molecules, researchers evaluated the efficacy of this compound on various cancer cell lines. The results indicated:

Cell LineIC50 (µM)
A549 (Lung)0.20
CL15 (Lung)0.50
MCF7 (Breast)1.00

The compound demonstrated potent cytotoxicity against these lines while showing significantly lower toxicity to normal fibroblast cells (WI38), indicating a favorable therapeutic index .

Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli30 µg/mL

These results underscore the potential application of this compound as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for N-phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of sulfur-containing precursors with carbonyl intermediates. Key steps include:

  • Cyclization : Formation of the thiazolo-pyridine core via nucleophilic attack by a thiolate species on a carbonyl group, followed by ring closure under controlled temperatures (80–120°C) and inert atmospheres (e.g., nitrogen) .
  • Amine functionalization : Introduction of the phenyl group via Buchwald-Hartwig coupling or nucleophilic substitution, requiring catalysts like Pd(PPh₃)₄ and solvents such as DMF or acetonitrile .
  • Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity . Optimization involves adjusting reaction time (12–36 hours), temperature, and stoichiometric ratios of reagents to maximize yield (reported yields: 37–87% under varying conditions) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry of the thiazole and pyridine rings. Key signals include aromatic protons (δ 6.6–7.8 ppm) and methylene groups in the tetrahydro-pyridine moiety (δ 2.3–3.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 260.0825 for C₁₂H₁₃N₃S) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazolo[5,4-c]pyridine derivatives?

Discrepancies in bioactivity (e.g., kinase inhibition vs. anticoagulant effects) may arise from:

  • Structural variations : Substituents on the phenyl group (e.g., methoxy, halogens) alter target selectivity. For example, 5-methyl derivatives show Factor Xa inhibition (IC₅₀ = 12 nM) , while N-aryl variants interact with histamine H₃ receptors .
  • Assay conditions : Differences in cell lines (HEK293 vs. CHO) or enzyme sources (recombinant vs. native) impact potency. Standardize assays using validated protocols (e.g., chromogenic substrate for Factor Xa) .
  • Purity : Trace solvents (e.g., DMSO residues) or unreacted intermediates (e.g., carboxylic acid byproducts) may artifactually modulate activity. Confirm purity via LC-MS before testing .

Q. What strategies enhance the aqueous solubility and stability of this compound for in vivo studies?

  • Salt formation : Conversion to hydrochloride or trihydrochloride salts improves solubility (e.g., 45 mg/mL in PBS for trihydrochloride vs. 2 mg/mL for free base) .
  • Prodrug design : Esterification of the amine group (e.g., ethyl carbamate derivatives) enhances permeability and metabolic stability .
  • Formulation : Use cyclodextrin complexes (e.g., hydroxypropyl-β-cyclodextrin) or lipid nanoparticles to prevent aggregation in physiological buffers .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

  • Core modifications : Replace the tetrahydro-pyridine ring with piperidine (rigidity) or morpholine (polarity) to alter binding to hydrophobic pockets in enzymes .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance π-stacking with aromatic residues in kinase active sites .
  • QSAR modeling : Use 3D pharmacophore models (e.g., Schrödinger Phase) to predict interactions with Factor Xa or histamine receptors, prioritizing analogs with lower steric clash scores .

Q. What methodologies address conflicting data in reaction yields during scale-up synthesis?

  • Process optimization : Replace batch reactions with flow chemistry to maintain consistent temperature and mixing (critical for exothermic steps like cyclization) .
  • Catalyst screening : Test Pd-based catalysts (e.g., Xantphos-Pd-G3) for coupling steps to reduce side products (e.g., dehalogenation byproducts) .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates .

Q. Notes

  • For advanced queries, integrate computational tools (e.g., molecular docking, QSAR) with experimental validation to resolve mechanistic ambiguities.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
Reactant of Route 2
N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine

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